molecular formula C11H13Cl2F3N2O B1459358 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride CAS No. 1823188-24-4

3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride

Cat. No. B1459358
M. Wt: 317.13 g/mol
InChI Key: FSQPKKSMSYYXDY-QRPNPIFTSA-N
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Description

The compound “3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride” is a chemical compound with the molecular formula C11H13Cl2F3N2O. It’s used for research and development .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives are often synthesized through reactions involving aromatic amines and maleic anhydride . Trifluoromethylpyridines, another component of the compound, are synthesized using various methods .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group attached to a pyridine ring.

Scientific Research Applications

Fluazinam and Related Compounds

Fungicidal Applications

The compound fluazinam, which shares a similar pyridine structure, is known for its fungicidal properties. It demonstrates how chloro- and trifluoromethyl-substituted pyridines can be crucial in developing agrochemicals. Fluazinam's structure facilitates the formation of three-dimensional networks through hydrogen bonding and π interactions, contributing to its efficacy as a fungicide (Youngeun Jeon et al., 2013).

Synthesis of Pyrazolo[1,5‐a]Pyridines

Organic Synthesis

The synthesis of pyrazolopyridines involves intermediates like 2-chloro-5-(trifluoromethyl)pyridine, indicating the role of chloro- and trifluoromethyl-substituted pyridines in constructing complex heterocyclic compounds. These processes are fundamental in developing pharmaceuticals and agrochemicals, showcasing the versatility of such compounds in organic chemistry (Stephen N. Greszler & K. Stevens, 2009).

Herbicidal Activity

Herbicidal Efficacy

Chloro- and trifluoromethyl-substituted pyridines, similar to the compound , exhibit varying biological properties based on their molecular conformations and substituent positions. These characteristics determine their application as post-emergence and pre-emergence herbicides, highlighting the importance of structural analysis in designing effective agrochemicals (T. A. Andrea et al., 1990).

Antithyroid Drug Potential

Potential Antithyroid Activity

The interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine, exploring the formation of complexes, sheds light on the pharmaceutical applications of related compounds. Such studies are crucial for understanding the drug development process, especially in targeting thyroid-related disorders (M. S. Chernov'yants et al., 2011).

Pesticide Synthesis

Pesticide Development

The review on the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a related compound, emphasizes its significance in creating pesticides. This underlines the chemical's role as a building block in synthesizing compounds with pesticidal properties, demonstrating the broader applicability of such molecules in agriculture (Lu Xin-xin, 2006).

Safety And Hazards

This compound is used for research and development and should be handled with care. It’s important not to eat, drink, or smoke while handling this compound .

Future Directions

While specific future directions for this compound were not found, pyrrolidine derivatives and trifluoromethylpyridines continue to be areas of interest in drug discovery due to their versatile properties .

properties

IUPAC Name

3-chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-7(11(13,14)15)4-17-10(9)6-18-8-1-2-16-5-8;/h3-4,8,16H,1-2,5-6H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPKKSMSYYXDY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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